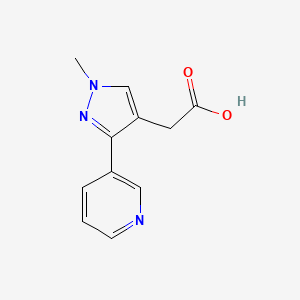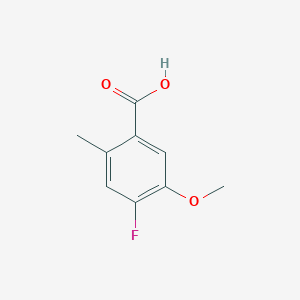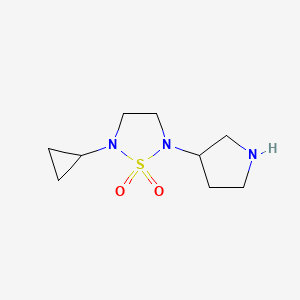![molecular formula C11H7Cl3N2O B1470520 Pyrimidine, 2,5-dichloro-4-[(3-chlorophenyl)methoxy]- CAS No. 1501136-58-8](/img/structure/B1470520.png)
Pyrimidine, 2,5-dichloro-4-[(3-chlorophenyl)methoxy]-
Vue d'ensemble
Description
Synthesis Analysis
The synthetic protocols for preparing pyrimidine derivatives involve various methods. Researchers have explored diverse routes to synthesize compounds containing the pyridopyrimidine moiety. These include cyclization reactions, condensations, and functional group modifications. Further details on specific synthetic pathways can be found in relevant literature .
8.
Applications De Recherche Scientifique
Synthesis and Chemical Properties Pyrimidine derivatives have been extensively researched for their diverse chemical properties and potential applications in various fields. The compound "2,4-dichloro-5-methoxy-pyrimidine" serves as an intermediate for synthesizing various pyrimidine derivatives. Through a process involving cyclization and chloridization, a high purity yield of this intermediate can be achieved, demonstrating its significance in chemical synthesis (Liu Guo-ji, 2009).
Antibacterial Applications The antibacterial properties of pyrimidine derivatives are of significant interest. For instance, 1,2,3-aryl-1,2,3,4-tetrahydropyrimido[4,5-d]pyrimidine derivatives have been synthesized and evaluated as antibacterial agents. These compounds exhibit antibacterial activity against selected strains, highlighting their potential as therapeutic agents (J. Cieplik et al., 2008).
Antitumor Activity The antitumor properties of pyrimidine derivatives are also a key area of research. Studies have shown that reactions of 2-methylthio-4,6-dichloro-5-(4-alkoxybenzyl)pyrimidines with various amines can lead to compounds with significant antitumor activities. This underscores the potential of pyrimidine derivatives in cancer therapy (L. Grigoryan et al., 2008).
Synthesis Techniques Innovative techniques for synthesizing pyrimidine derivatives, such as 2,4-dichloro-thieno[3,2-d]pyrimidine, have been developed to enhance purity and yield. These techniques feature cost-effective raw materials and solvent recovery processes, making them suitable for large-scale production (Liuyu Dong et al., 2012).
Anticancer Drug Intermediates The role of pyrimidine derivatives as intermediates in the synthesis of anticancer drugs is crucial. Rapid synthetic methods for compounds like 2,4-dichloro-6-(3-nitrophenoxy) pyrimidine highlight their importance in developing small molecule anticancer drugs (Zhihui Zhou et al., 2019).
Crystal Structure Analysis The crystal structure analysis of pyrimidine derivatives provides insights into their potential applications. For example, the study of 5-(4-chlorophenyl)-2-methoxyindeno[1',2':2,3]pyrido[5,6-d]pyrimidine-4,6(3H,5H)-dione reveals detailed information about its molecular arrangement and interactions, which is valuable for drug design (J. N. Low et al., 2004).
Propriétés
IUPAC Name |
2,5-dichloro-4-[(3-chlorophenyl)methoxy]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl3N2O/c12-8-3-1-2-7(4-8)6-17-10-9(13)5-15-11(14)16-10/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNXIEHHDOYMZJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)COC2=NC(=NC=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Methyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine](/img/structure/B1470440.png)
![2-amino-1-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one](/img/structure/B1470441.png)
![2-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetic acid](/img/structure/B1470442.png)

![3-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-amine](/img/structure/B1470445.png)
![1-ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1470446.png)
![1-Methyl-3-(piperidin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1470451.png)
![1-[3-(2,2-Difluoropropoxy)-phenyl]-ethanone](/img/structure/B1470452.png)




![2-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetic acid](/img/structure/B1470460.png)
